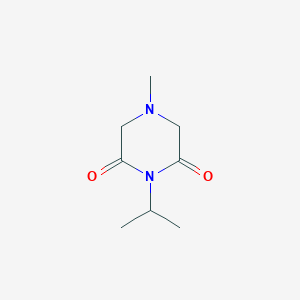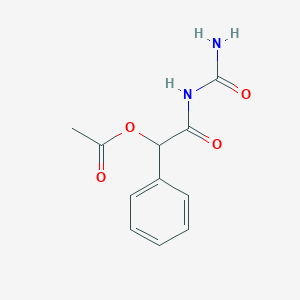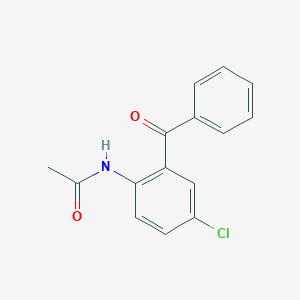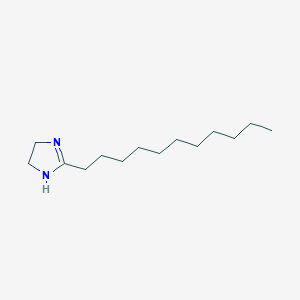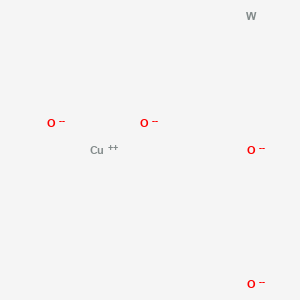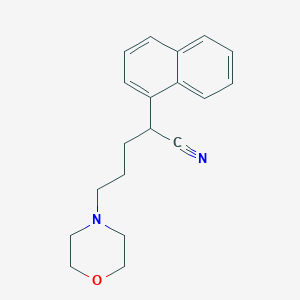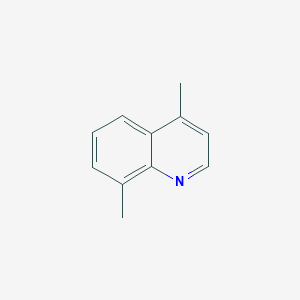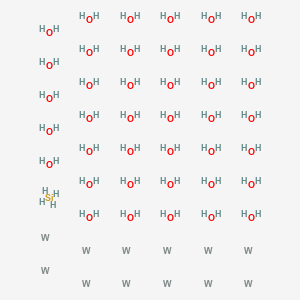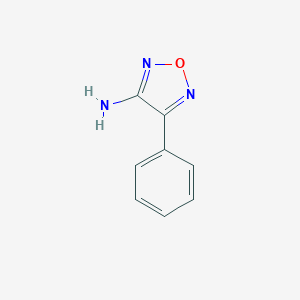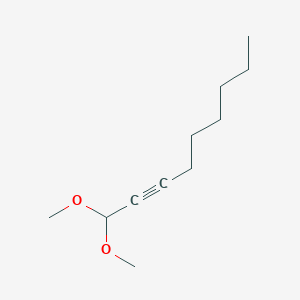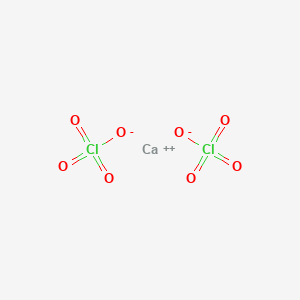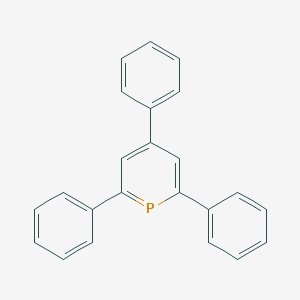
Vanadium sulfide (VS)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadium sulfide (VS) is a binary compound of vanadium and sulfur. It is a black solid with a melting point of 1,550 °C and a boiling point of 1,950 °C. VS has been extensively studied in the scientific community due to its unique properties and potential applications in various fields.
Aplicaciones Científicas De Investigación
Vanadium sulfide (VS) has been extensively studied in the scientific community due to its potential applications in various fields. In materials science, Vanadium sulfide (VS) has been used as a catalyst for various chemical reactions, including the hydrogenation of alkenes and the oxidation of alcohols. In electrochemistry, Vanadium sulfide (VS) has been used as an electrode material for lithium-ion batteries and supercapacitors. In biomedicine, Vanadium sulfide (VS) has been studied for its potential anticancer and antibacterial properties.
Mecanismo De Acción
The mechanism of action of Vanadium sulfide (VS) is not fully understood. However, studies have suggested that Vanadium sulfide (VS) may exert its biological effects through the generation of reactive oxygen species (ROS) and the inhibition of various enzymes. ROS are known to cause oxidative damage to cells and tissues, leading to cell death. Inhibition of enzymes can disrupt various cellular processes, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Vanadium sulfide (VS) has been shown to exert various biochemical and physiological effects. In vitro studies have shown that Vanadium sulfide (VS) can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacteria. In vivo studies have shown that Vanadium sulfide (VS) can reduce tumor growth in animal models. However, the effects of Vanadium sulfide (VS) on human health are not fully understood, and further research is needed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Vanadium sulfide (VS) has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. It is also stable under normal laboratory conditions. However, Vanadium sulfide (VS) has some limitations for lab experiments. It is highly reactive and can react with moisture and oxygen in the air. It is also toxic and can pose a health hazard if not handled properly.
Direcciones Futuras
There are several future directions for research on Vanadium sulfide (VS). In materials science, researchers can explore the use of Vanadium sulfide (VS) as a catalyst for other chemical reactions. In electrochemistry, researchers can investigate the use of Vanadium sulfide (VS) as an electrode material for other types of batteries and supercapacitors. In biomedicine, researchers can further study the potential anticancer and antibacterial properties of Vanadium sulfide (VS) and explore its use as a drug delivery system.
Conclusion
In conclusion, Vanadium sulfide (VS) is a binary compound of vanadium and sulfur that has been extensively studied in the scientific community due to its unique properties and potential applications in various fields. Vanadium sulfide (VS) can be synthesized through various methods, and it has been studied for its potential applications in materials science, electrochemistry, and biomedicine. Vanadium sulfide (VS) exerts its biological effects through the generation of ROS and the inhibition of various enzymes. Further research is needed to fully understand the effects of Vanadium sulfide (VS) on human health and to explore its potential applications in various fields.
Métodos De Síntesis
Vanadium sulfide (VS) can be synthesized through various methods, including solid-state reaction, chemical vapor deposition, and hydrothermal synthesis. Solid-state reaction involves the reaction between vanadium and sulfur powders at high temperatures in an inert atmosphere. Chemical vapor deposition involves the reaction of vanadium and sulfur-containing gases at high temperatures and low pressures. Hydrothermal synthesis involves the reaction of vanadium and sulfur-containing solutions at high temperatures and pressures.
Propiedades
Número CAS |
12166-27-7 |
|---|---|
Nombre del producto |
Vanadium sulfide (VS) |
Fórmula molecular |
SV |
Peso molecular |
83.01 g/mol |
Nombre IUPAC |
sulfanylidenevanadium |
InChI |
InChI=1S/S.V |
Clave InChI |
ZFDNHUHPLXMMBR-UHFFFAOYSA-N |
SMILES |
S=[V] |
SMILES canónico |
S=[V] |
Otros números CAS |
12166-27-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



